molecular formula C21H28BrNO3 B12416011 Apobuscopan-d9 (bromide)

Apobuscopan-d9 (bromide)

Cat. No.: B12416011
M. Wt: 431.4 g/mol
InChI Key: PKUGCYLBJGJIHK-BBBRHNBLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apobuscopan-d9 (bromide) is a deuterium-labeled isotopologue of Apobuscopan, a metabolite of Hyoscine Butylbromide (Buscopan), which is a well-known anticholinergic and antispasmodic agent used to treat gastrointestinal spasms . The deuterated form, Apobuscopan-d9, replaces nine hydrogen atoms in the butyl side chain with deuterium, resulting in a molecular formula of C₂₁D₉H₁₉NO₃·Br and a molecular weight of 431.411 g/mol . This isotopic labeling facilitates pharmacokinetic and metabolic studies by enhancing detection sensitivity in mass spectrometry, allowing precise tracking of drug distribution and elimination .

Apobuscopan itself (CAS: 92714-23-3) is classified as an impurity (Hyoscine Butylbromide EP Impurity G) and is structurally defined as (1R,2R,4S,5S,7s,9r)-9-butyl-9-methyl-7-[(2-phenylprop-2-enoyl)oxy]-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide . Its non-deuterated form has a molecular weight of 422.36 g/mol and is utilized in regulatory impurity profiling for Hyoscine Butylbromide formulations .

Properties

Molecular Formula

C21H28BrNO3

Molecular Weight

431.4 g/mol

IUPAC Name

[9-methyl-9-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide

InChI

InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1/i1D3,4D2,5D2,11D2;

InChI Key

PKUGCYLBJGJIHK-BBBRHNBLSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apobuscopan-d9 (bromide) involves the incorporation of deuterium atoms into the hyoscine butylbromide molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of Apobuscopan-d9 (bromide) follows similar principles but on a larger scale. The process involves the use of specialized reactors and deuterium sources to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Apobuscopan-d9 (bromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Apobuscopan-d9 (bromide) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in biological studies to investigate the effects of deuterium on biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.

    Industry: Applied in the development of new pharmaceuticals and chemical processes

Mechanism of Action

Apobuscopan-d9 (bromide) exerts its effects by binding to muscarinic acetylcholine receptors in the gastrointestinal tract. This prevents acetylcholine from binding to and activating the receptors, which would result in the contraction of smooth muscle. By blocking these receptors, the compound reduces smooth muscle contractions and alleviates spasms .

Comparison with Similar Compounds

Hyoscine Butylbromide (Buscopan)

Molecular Formula: C₂₁H₂₈BrNO₃ Molecular Weight: 422.36 g/mol Therapeutic Use: Antispasmodic for gastrointestinal disorders.

  • Structural Relationship : Apobuscopan is a metabolite and impurity of Hyoscine Butylbromide. The deuterated Apobuscopan-d9 retains the core structure but incorporates deuterium for metabolic studies .
  • Pharmacokinetics : Hyoscine Butylbromide has rapid onset but short duration due to hydrolysis in plasma. Apobuscopan-d9’s deuterium substitution may slow metabolic degradation, enhancing its utility in tracing long-term metabolite behavior .

Sepantronium Bromide (YM-155)

Molecular Formula : C₂₀H₁₉BrN₄O₃
Molecular Weight : 443.29 g/mol
Therapeutic Use : Survivin inhibitor for cancer therapy.

  • Chemical Contrast : Unlike Apobuscopan-d9, Sepantronium Bromide features a brominated imidazolium ring and targets survivin protein (IC₅₀ = 0.54 nM in PC-3 cells) .
  • Biological Activity: Sepantronium shows potent anticancer effects (IC₅₀: 2.3–11 nM) and synergizes with γ-radiation, whereas Apobuscopan-d9 is non-therapeutic and used solely for analytical purposes .

Rocuronium Bromide and Vecuronium Bromide

Molecular Formulas :

  • Rocuronium: C₃₂H₅₃BrN₂O₄
  • Vecuronium: C₃₄H₅₇BrN₂O₄

Therapeutic Use : Neuromuscular blocking agents for intubation.

  • Functional Comparison : Both are quaternary ammonium bromide salts but target nicotinic acetylcholine receptors, unlike Apobuscopan-d9’s anticholinergic activity .
  • Pharmacodynamics : Rocuronium (0.6 mg/kg) and Vecuronium (0.12 mg/kg) achieve intubation readiness in 60 seconds, comparable to succinylcholine, but with better hemodynamic stability . Apobuscopan-d9 lacks direct clinical use but shares bromide’s role in enhancing solubility and stability .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight (g/mol) Primary Use Key Feature
Apobuscopan-d9 C₂₁D₉H₁₉NO₃·Br 431.41 Metabolic tracer Deuterated for enhanced detection
Apobuscopan C₂₁H₂₈BrNO₃ 422.36 Impurity profiling Metabolite of Hyoscine Butylbromide
Sepantronium Bromide C₂₀H₁₉BrN₄O₃ 443.29 Anticancer agent Targets survivin protein (IC₅₀ <1 nM)
Rocuronium Bromide C₃₂H₅₃BrN₂O₄ 609.69 Neuromuscular blockade Fast-onset intubation (60 seconds)

Key Research Findings

  • Deuterium Advantage : Apobuscopan-d9’s isotopic labeling minimizes metabolic interference, enabling precise quantification in complex biological matrices .
  • Bromide’s Role: Bromide ions in all compounds enhance water solubility and structural stability, critical for intravenous formulations .
  • Therapeutic vs.

Q & A

Q. What analytical methods are recommended for characterizing the purity and stability of Apobuscopan-d9 (bromide) in preclinical studies?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to assess purity and detect impurities. Validate the method using International Council for Harmonisation (ICH) guidelines Q2(R1) for specificity, linearity, and precision .
  • For stability studies, employ accelerated stability testing under varying pH, temperature, and humidity conditions. Monitor degradation products using spectroscopic techniques (e.g., NMR, FTIR) to identify structural changes .

Q. How can researchers design a robust pharmacokinetic (PK) study for Apobuscopan-d9 (bromide) in animal models?

Methodological Answer:

  • Define PK parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis. Administer the compound intravenously and orally to calculate bioavailability.
  • Ensure ethical compliance by adhering to Institutional Animal Care and Use Committee (IACUC) protocols, including sample size justification and humane endpoints .
  • Use PICO (Population, Intervention, Comparison, Outcome) framework to align study objectives with measurable outcomes, such as comparing plasma concentration profiles across dosage groups .

Q. What are the key considerations for synthesizing Apobuscopan-d9 (bromide) with isotopic purity in deuterated environments?

Methodological Answer:

  • Optimize reaction conditions (e.g., solvent choice, temperature) to minimize proton-deuterium exchange. Confirm isotopic purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of proton peaks in deuterated positions .
  • Validate synthetic pathways using kinetic isotope effect (KIE) studies to ensure deuterium incorporation does not alter reaction mechanisms .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro receptor-binding data and in vivo efficacy results for Apobuscopan-d9 (bromide)?

Methodological Answer:

  • Conduct in vitro-in vivo correlation (IVIVC) studies to identify confounding factors (e.g., protein binding, metabolic clearance). Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and receptor occupancy .
  • Replicate conflicting experiments with stricter controls, such as verifying compound stability in biological matrices and using orthogonal assays (e.g., surface plasmon resonance vs. radioligand binding) .

Q. What strategies are effective for identifying and quantifying metabolites of Apobuscopan-d9 (bromide) in human hepatocyte models?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect unknown metabolites. Cross-reference fragmentation patterns with databases (e.g., HMDB, METLIN) .
  • Apply stable isotope labeling (SIL) to distinguish endogenous compounds from deuterated metabolites. Validate quantification via stable isotope dilution assays (SIDA) to minimize matrix effects .

Q. How can researchers optimize the formulation of Apobuscopan-d9 (bromide) to enhance solubility without compromising deuterium labeling integrity?

Methodological Answer:

  • Screen co-solvents (e.g., cyclodextrins, PEGs) using design of experiments (DoE) to balance solubility and isotopic stability. Monitor deuterium loss via LC-MS under stress conditions (e.g., heat, light) .
  • Evaluate solid dispersion techniques (e.g., spray drying) to improve dissolution rates. Characterize crystallinity using X-ray powder diffraction (XRPD) to ensure amorphous phase stability .

Methodological Frameworks for Rigor

  • FINER Criteria : Ensure research questions are Feasible (e.g., access to deuterated precursors), Interesting (novel isotope effects), Novel (unexplored metabolic pathways), Ethical (IACUC compliance), and Relevant (therapeutic potential for target diseases) .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + LC-MS) to confirm results. Implement blinding in animal studies to reduce bias .
  • Contradiction Resolution : Apply root-cause analysis (e.g., Ishikawa diagrams) to troubleshoot discrepancies between experimental models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.